REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[C:9]([N+:16]([O-:18])=[O:17])=[CH:8][C:7]=1[O:19]C.O.Cl>ClCCl>[F:5][C:6]1[CH:11]=[C:10]([C:12]([F:14])([F:15])[F:13])[C:9]([N+:16]([O-:18])=[O:17])=[CH:8][C:7]=1[OH:19]
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Example 16
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Quantity
|
1.4 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
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Smiles
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ClCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
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Type
|
WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (developing solvent:ethyl acetate-hexane=1:3)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |